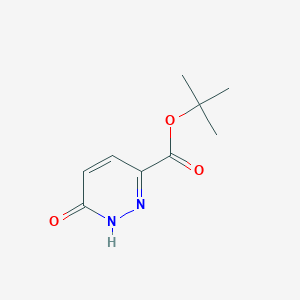![molecular formula C15H15BrFN B1405894 [(4-Bromo-3-fluorophenyl)methyl][(4-methylphenyl)methyl]amine CAS No. 1498345-25-7](/img/structure/B1405894.png)
[(4-Bromo-3-fluorophenyl)methyl][(4-methylphenyl)methyl]amine
Vue d'ensemble
Description
[(4-Bromo-3-fluorophenyl)methyl][(4-methylphenyl)methyl]amine is a chemical compound. It has a molecular weight of 260.15 . The IUPAC name for this compound is N-(4-bromo-3-fluorobenzyl)-2-methyl-1-propanamine .
Molecular Structure Analysis
The molecular structure of This compound can be represented by the InChI code 1S/C11H15BrFN/c1-8(2)6-14-7-9-3-4-10(12)11(13)5-9/h3-5,8,14H,6-7H2,1-2H3 . This indicates the presence of bromine, fluorine, and nitrogen atoms in the compound.
Physical And Chemical Properties Analysis
This compound is a compound with a molecular weight of 260.15 . The IUPAC name for this compound is N-(4-bromo-3-fluorobenzyl)-2-methyl-1-propanamine .
Applications De Recherche Scientifique
Antibacterial Activity
A study by Uwabagira, Sarojini, and Poojary (2018) focused on the synthesis of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, involving precursors with structural similarity to the compound . This compound exhibited in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum, suggesting potential applications in developing new antibacterial agents (Uwabagira et al., 2018).
Synthesis of Complex Molecular Structures
Chukhajian et al. (2020) explored synthetic routes to 4-bromo-1,1′:4′,1″-terphenyl and 4-methyl-1,1′:4′,1″-terphenyl. Their research involved Stevens rearrangement of quaternary ammonium salts containing 3-phenylprop-2-en-1-yl and 3-(4-bromo- or 4-methylphenyl)prop-2-yn-1-yl groups, leading to complex molecular structures. This highlights the versatility of such bromo- and methyl-substituted compounds in organic synthesis (Chukhajian et al., 2020).
Tyrosine Kinase Inhibitors
Rewcastle et al. (1998) investigated a series of analogues of 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine PD 158780, a potent inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). These compounds, bearing similarities in structure to the query compound, were evaluated for their ability to inhibit tyrosine phosphorylation, indicating their potential use in cancer therapy (Rewcastle et al., 1998).
Fluorescence Probe Properties
Singh and Darshi (2002) studied the fluorescence probe properties of certain diphenylbutadienes in micelles and vesicles. Their research on compounds with phenyl groups and their interaction with different media could provide insights into the photophysical properties and potential applications of similar compounds in biological imaging and sensors (Singh and Darshi, 2002).
Crystal Structure Analysis
Das et al. (2003) synthesized and measured the X-ray crystal structure of amino-3-fluorophenyl boronic acid, a compound related to the query. Their work emphasizes the importance of structural analysis in understanding the reactivity and potential applications of such compounds in materials science and pharmaceuticals (Das et al., 2003).
Propriétés
IUPAC Name |
N-[(4-bromo-3-fluorophenyl)methyl]-1-(4-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrFN/c1-11-2-4-12(5-3-11)9-18-10-13-6-7-14(16)15(17)8-13/h2-8,18H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUBEUKDIIVKMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amino}-3-[4-(tert-butoxy)phenyl]propanoic acid](/img/structure/B1405813.png)




![2'-Tosyl-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B1405819.png)


![Methyl 3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate](/img/structure/B1405824.png)
![2-{[(4-Bromo-3-fluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B1405828.png)

![4-[2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1405832.png)
![6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine](/img/structure/B1405834.png)